2-Fluoroanthracene
Overview
Description
2-Fluoroanthracene is a fluorinated derivative of anthracene, a polycyclic aromatic hydrocarbon This compound is characterized by the substitution of a hydrogen atom with a fluorine atom at the second position of the anthracene molecule
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Fluoroanthracene can be synthesized through several methods, including:
Suzuki-Miyaura Coupling: This method involves the coupling of a boronic acid derivative of anthracene with a fluorinated aryl halide in the presence of a palladium catalyst.
Direct Fluorination: This method involves the direct fluorination of anthracene using fluorine gas or other fluorinating agents under controlled conditions.
Industrial Production Methods: Industrial production of this compound typically involves the Suzuki-Miyaura coupling due to its efficiency and scalability. The reaction is carried out in a solvent such as tetrahydrofuran or dimethylformamide, with a base such as potassium carbonate, and a palladium catalyst .
Chemical Reactions Analysis
Types of Reactions: 2-Fluoroanthracene undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be replaced by other substituents through nucleophilic aromatic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form fluoroanthraquinone derivatives.
Reduction Reactions: Reduction of this compound can yield dihydro derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, typically under basic conditions.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products:
Substitution Reactions: Products include various substituted anthracenes depending on the nucleophile used.
Oxidation Reactions: Major products are fluoroanthraquinones.
Reduction Reactions: Major products are dihydrofluoroanthracenes.
Scientific Research Applications
2-Fluoroanthracene has several applications in scientific research:
Organic Light Emitting Diodes (OLEDs): Used as a blue-emitting material due to its photophysical properties.
Fluorescent Probes: Utilized in biological imaging and sensing applications.
Photon Upconversion: Employed in triplet-triplet annihilation photon upconversion systems.
Material Science: Used in the development of new materials with unique electronic properties.
Mechanism of Action
The mechanism of action of 2-Fluoroanthracene in its applications involves its ability to participate in electronic transitions and energy transfer processes. The fluorine atom affects the electronic distribution in the molecule, enhancing its photophysical properties. In OLEDs, it acts as an emitter, while in photon upconversion systems, it serves as an annihilator .
Comparison with Similar Compounds
Anthracene: The parent compound without the fluorine substitution.
9,10-Difluoroanthracene: A derivative with fluorine atoms at the 9th and 10th positions.
2-Chloroanthracene: A similar compound with a chlorine atom instead of fluorine at the second position.
Uniqueness: 2-Fluoroanthracene is unique due to the specific position of the fluorine atom, which significantly alters its electronic properties compared to other fluorinated anthracenes. This makes it particularly useful in applications requiring specific photophysical characteristics .
Properties
IUPAC Name |
2-fluoroanthracene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9F/c15-14-6-5-12-7-10-3-1-2-4-11(10)8-13(12)9-14/h1-9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTDCKZPDRHRAEF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C3C=C(C=CC3=CC2=C1)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40475935 | |
Record name | 2-FLUOROANTHRACENE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40475935 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21454-60-4 | |
Record name | 2-FLUOROANTHRACENE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40475935 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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